molecular formula C9H12INO B8203475 2-tert-Butoxy-3-iodopyridine

2-tert-Butoxy-3-iodopyridine

Cat. No.: B8203475
M. Wt: 277.10 g/mol
InChI Key: BTQSPOKSJDXPLC-UHFFFAOYSA-N
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Description

2-tert-Butoxy-3-iodopyridine is an organic compound with the molecular formula C9H12INO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butoxy group at the second position and an iodine atom at the third position of the pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxy-3-iodopyridine typically involves the iodination of 2-tert-butoxypyridine. One common method includes the reaction of 2-tert-butoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butoxy-3-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts.

    Oxidation and Reduction Reactions: The tert-butoxy group can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and boronic acids, are employed under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Coupling Reactions: Products are biaryl or alkyl-aryl compounds.

    Oxidation and Reduction Reactions: Products include carbonyl compounds or alcohols, respectively.

Scientific Research Applications

2-tert-Butoxy-3-iodopyridine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: It is involved in the development of new drug candidates and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-3-iodopyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and reductive elimination steps. The tert-butoxy group can stabilize reaction intermediates and influence the reactivity of the compound.

Comparison with Similar Compounds

    2-tert-Butoxy-3-bromopyridine: Similar structure but with a bromine atom instead of iodine.

    2-tert-Butoxy-3-chloropyridine: Similar structure but with a chlorine atom instead of iodine.

    2-tert-Butoxy-3-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 2-tert-Butoxy-3-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity makes this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-iodo-2-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQSPOKSJDXPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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